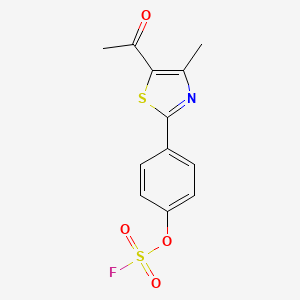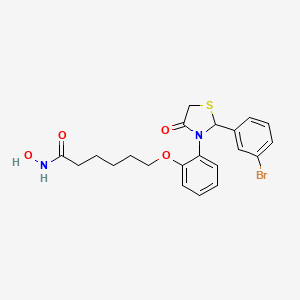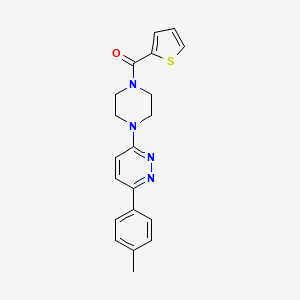![molecular formula C18H15N3O4 B2845018 4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898463-43-9](/img/structure/B2845018.png)
4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is an organic compound composed of a complex structure incorporating nitro, benzamide, and pyrroloquinoline moieties. It's a synthetic molecule, likely developed in the pursuit of therapeutic or research applications, given its intricate design and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
Synthesis of this compound typically involves multi-step organic synthesis:
Formation of the pyrroloquinoline core: : This could involve cyclization reactions starting from simpler aromatic precursors.
Introduction of the 4-nitrobenzoyl group: : This is likely achieved via nucleophilic substitution reactions on a suitable intermediate with 4-nitrobenzoyl chloride or an equivalent reagent.
Final assembly: : Linking the pyrroloquinoline and the nitrobenzamide through an amide bond formation, likely using coupling agents such as EDC or HATU in an appropriate solvent (e.g., dichloromethane, DMF).
Industrial Production Methods
Given the specialized nature of this molecule, it's not something likely to be mass-produced industrially without specific demand. In an industrial setting, the process would involve large-scale synthesis following optimized reaction conditions to ensure high yield and purity, employing standard industrial organic synthesis techniques like continuous flow chemistry or batch reactors.
化学反応の分析
Types of Reactions
Reduction: : The nitro group can undergo reduction to form an amino group, often using reagents like iron/hydrochloric acid or catalytic hydrogenation.
Substitution: : The compound can participate in nucleophilic aromatic substitution reactions, particularly involving the nitro group as an electron-withdrawing entity.
Amide Bond Hydrolysis: : Under acidic or basic conditions, the amide bond might hydrolyze to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: : Iron in hydrochloric acid, Pd/C with H2 gas, or other mild reducing agents.
Substitution: : Reagents like sodium ethoxide or methoxide in ethanol.
Hydrolysis: : Hydrochloric acid (acidic hydrolysis) or sodium hydroxide (basic hydrolysis).
Major Products
Reduction: : 4-amino-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide.
Hydrolysis: : Corresponding carboxylic acid and 4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amine.
科学的研究の応用
Chemistry
As a model compound in studies of nitro and amide reduction mechanisms.
Intermediate in the synthesis of more complex organic molecules or potential drugs.
Biology
Potential bioactive molecule for in vitro studies, including cytotoxicity assays or enzyme inhibition studies.
Medicine
Exploration in drug design and development, especially if linked to known biological targets through structure-activity relationship (SAR) studies.
Industry
Specialized applications in fine chemical synthesis or as a precursor to functionalized materials.
作用機序
The mechanism of action would depend on its biological target, which could involve inhibition or modulation of specific enzymes or receptors. The nitro group might undergo bio-reductive activation, leading to intermediates that interact with nucleophilic sites in proteins or DNA, a common pathway for bioactive nitroaromatics.
類似化合物との比較
Similar Compounds
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: : Similar except lacking the nitro group, likely less reactive in redox chemistry.
4-nitro-N-(2-oxo-1,2-dihydroquinolin-8-yl)benzamide: : Another analogue, but with a simpler quinoline core structure.
Uniqueness
The 4-nitro group adds unique chemical reactivity, especially in reduction and substitution reactions.
The pyrroloquinoline core provides a distinct framework that could impart specific biological activity or properties different from simpler structures.
There you have it. A deep dive into the intricate world of 4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide. Any other compounds you want to uncover?
特性
IUPAC Name |
4-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-16-10-13-9-14(8-12-2-1-7-20(16)17(12)13)19-18(23)11-3-5-15(6-4-11)21(24)25/h3-6,8-9H,1-2,7,10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSJXMZMHKGWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B2844937.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2844942.png)




![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2844949.png)
![N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844952.png)


![1-(5-Chloro-2-methoxyphenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one](/img/structure/B2844955.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2844957.png)
